Cis-3-(2,5-dimethylphenyl)-4-hydroxy-8-methoxy-1-azaspiro(4.5)dec-3-en-2-one

Catalog No.
S836766
CAS No.
203312-38-3
M.F
C18H23NO3
M. Wt
301.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Cis-3-(2,5-dimethylphenyl)-4-hydroxy-8-methoxy-1-a...

CAS Number

203312-38-3

Product Name

Cis-3-(2,5-dimethylphenyl)-4-hydroxy-8-methoxy-1-azaspiro(4.5)dec-3-en-2-one

IUPAC Name

3-(2,5-dimethylphenyl)-4-hydroxy-8-methoxy-1-azaspiro[4.5]dec-3-en-2-one

Molecular Formula

C18H23NO3

Molecular Weight

301.4 g/mol

InChI

InChI=1S/C18H23NO3/c1-11-4-5-12(2)14(10-11)15-16(20)18(19-17(15)21)8-6-13(22-3)7-9-18/h4-5,10,13,20H,6-9H2,1-3H3,(H,19,21)

InChI Key

IDJJHEIUIYGFDX-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1)C)C2=C(C3(CCC(CC3)OC)NC2=O)O

Canonical SMILES

CC1=CC(=C(C=C1)C)C2=C(C3(CCC(CC3)OC)NC2=O)O

Identity and Origin

Cis-3-(2,5-dimethylphenyl)-4-hydroxy-8-methoxy-1-azaspiro(4.5)dec-3-en-2-one, also known as spirotetramat enol, is a metabolite of the proinsecticide spirotetramat. Spirotetramat undergoes hydrolysis in the environment, and the enol form is the active insecticidal component [].

Mode of Action

Research has shown that cis-3-(2,5-dimethylphenyl)-4-hydroxy-8-methoxy-1-azaspiro(4.5)dec-3-en-2-one acts as an inhibitor of acetyl-CoA carboxylase (ACCase) []. ACCase is a key enzyme in the fatty acid biosynthesis pathway of insects. Inhibition of this enzyme disrupts the production of fatty acids, which are essential for insect growth and development [].

Applications in Insecticide Research

The study of cis-3-(2,5-dimethylphenyl)-4-hydroxy-8-methoxy-1-azaspiro(4.5)dec-3-en-2-one is valuable in insecticide research for several reasons. Firstly, it allows researchers to understand the mechanism of action of spirotetramat, a commercially important insecticide. Secondly, studying the enol form helps to identify potential targets for the development of new insecticides with novel modes of action [].

Cis-3-(2,5-dimethylphenyl)-4-hydroxy-8-methoxy-1-azaspiro(4.5)dec-3-en-2-one is an organic compound belonging to the class of azaspiro compounds. Its chemical formula is C18H23NO3C_{18}H_{23}NO_3, and it features a unique spirocyclic structure that incorporates both nitrogen and oxygen atoms. The compound is characterized by a hydroxy group and a methoxy group, which contribute to its chemical reactivity and potential biological activity .

The chemical behavior of cis-3-(2,5-dimethylphenyl)-4-hydroxy-8-methoxy-1-azaspiro(4.5)dec-3-en-2-one can be influenced by its functional groups. It can undergo various reactions typical for hydroxy and methoxy compounds, including:

  • Esterification: Reaction with carboxylic acids to form esters.
  • Oxidation: Hydroxy groups can be oxidized to carbonyls, altering its properties.
  • Nucleophilic Substitution: The nitrogen atom can participate in nucleophilic reactions due to its lone pair.

These reactions allow for the modification of the compound to enhance its biological activity or tailor its properties for specific applications .

Cis-3-(2,5-dimethylphenyl)-4-hydroxy-8-methoxy-1-azaspiro(4.5)dec-3-en-2-one exhibits significant biological activity, particularly as an insecticide. It acts on the nervous system of insects by inhibiting the synthesis of chitin, which is vital for their exoskeleton development. This mechanism makes it effective against a variety of pests, contributing to its use in agricultural applications .

The synthesis of cis-3-(2,5-dimethylphenyl)-4-hydroxy-8-methoxy-1-azaspiro(4.5)dec-3-en-2-one can be achieved through several methods:

  • Condensation Reactions: Combining appropriate precursors under acidic or basic conditions to form the spirocyclic structure.
  • Functional Group Modification: Starting from simpler azaspiro compounds and introducing the dimethylphenyl and methoxy groups through substitution reactions.
  • Use of Catalysts: Employing metal catalysts to facilitate the formation of the complex structure efficiently.

The specific conditions and reagents can vary based on the desired yield and purity of the final product .

Cis-3-(2,5-dimethylphenyl)-4-hydroxy-8-methoxy-1-azaspiro(4.5)dec-3-en-2-one has diverse applications:

  • Agriculture: Primarily used as an insecticide in crop protection.
  • Pharmaceuticals: Potential research interest in developing therapeutic agents due to its unique structure.
  • Chemical Research: Serves as a model compound for studying spirocyclic chemistry and its derivatives.

Its applications are driven by its biological activity and structural uniqueness .

Studies on interaction mechanisms have shown that cis-3-(2,5-dimethylphenyl)-4-hydroxy-8-methoxy-1-azaspiro(4.5)dec-3-en-2-one interacts with various biological targets:

  • Chitin Synthesis Inhibition: Directly affects insect growth and development.
  • Enzyme Inhibition: May inhibit enzymes involved in metabolic pathways in target organisms.
  • Synergistic Effects: Investigated alongside other insecticides to enhance efficacy against resistant pest populations.

These interactions highlight its potential as an effective pest control agent and warrant further investigation into its mechanisms .

Several compounds share structural or functional similarities with cis-3-(2,5-dimethylphenyl)-4-hydroxy-8-methoxy-1-azaspiro(4.5)dec-3-en-2-one:

Compound NameStructureBiological ActivityUnique Features
SpirotetramatAzaspiro compoundInsecticideBroad-spectrum efficacy
4-HydroxyquinolineHydroxy compoundAntibacterialDifferent ring structure
1-Azaspiro[4.5]decaneSimilar spiro structureLimited biological useLacks substituents

Cis-3-(2,5-dimethylphenyl)-4-hydroxy-8-methoxy-1-azaspiro(4.5)dec-3-en-2-one stands out due to its specific substituents that enhance its insecticidal properties while maintaining a unique spirocyclic framework .

Discovered in the early 21st century during metabolic studies of spirotetramat, cis-3-(2,5-dimethylphenyl)-4-hydroxy-8-methoxy-1-azaspiro(4.5)dec-3-en-2-one emerged as a pivotal intermediate in the insecticidal activity of its parent compound. Spirotetramat, developed by Bayer CropScience under the trade name Movento, was first approved in Tunisia in 2007 and later by the European Union in 2014. The identification of this metabolite resolved long-standing questions about spirotetramat’s mode of action, as the parent molecule itself is a proinsecticide requiring bioactivation.

The compound’s discovery coincided with advancements in analytical techniques such as liquid chromatography-mass spectrometry (LC-MS), which enabled precise tracking of its formation in plant and insect tissues. Structural elucidation revealed a spirocyclic system fused to a tetramic acid moiety, a configuration later linked to its ability to inhibit acetyl-CoA carboxylase (ACCase) in target pests.

Classification as a Spirotetramat Metabolite

Cis-3-(2,5-dimethylphenyl)-4-hydroxy-8-methoxy-1-azaspiro(4.5)dec-3-en-2-one is classified as the enol metabolite of spirotetramat, formed via enzymatic hydrolysis of the parent compound’s ethoxycarbonyl group. This transformation occurs in both plants and insects, with the enol form exhibiting greater stability due to conjugation between the amide group, aromatic ring, and spirocyclic system.

Key Metabolic Pathways:

Reaction StepEnzyme InvolvedSite of Metabolism
Ester hydrolysisCarboxylesterasesPlant vascular systems
Tautomerization to enol formNon-enzymaticInsect hemolymph
Glucuronidation (detoxification)UDP-glucuronosyltransferasesMammalian liver

Data derived from regulatory studies confirm that the enol metabolite accounts for 53–87% of spirotetramat’s metabolic profile in plants, with minor pathways yielding derivatives like spirotetramat-ketohydroxy and spirotetramat-desmethyl-enol.

Significance in the Family of Tetramic Acids and Azaspiro Compounds

This compound belongs to two chemically distinct families:

  • Tetramic Acids: Characterized by a pyrrolidine-2,4-dione core, tetramic acids are renowned for their bioactivity, including antimicrobial and insecticidal properties. The enol metabolite’s ACCase inhibition mechanism aligns with tetramic acids’ role in disrupting lipid biosynthesis.
  • Azaspiro Compounds: The 1-azaspiro[4.5]decane scaffold introduces conformational rigidity, enhancing binding affinity to biological targets. This structural feature is critical for the metabolite’s systemic mobility in plants, enabling ambimodal (upward and downward) transport.

Comparative Structural Analysis:

FeatureTetramic AcidsAzaspiro Compounds
Core StructurePyrrolidine-2,4-dioneSpirocyclic amine
BioactivityLipid biosynthesis inhibitionConformational selectivity
Natural OccurrenceMarine fungi, actinobacteriaSynthetic agrochemicals
StabilitypH-dependent tautomerizationEnhanced by spiro conjugation

The fusion of these frameworks in cis-3-(2,5-dimethylphenyl)-4-hydroxy-8-methoxy-1-azaspiro(4.5)dec-3-en-2-one represents a milestone in rational agrochemical design, combining metabolic stability with target specificity.

XLogP3

2.4

UNII

R36PCD908V

GHS Hazard Statements

H411 (100%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard]

Pictograms

Environmental Hazard

Environmental Hazard

Other CAS

203312-38-3

Use Classification

Environmental transformation -> Pesticide transformation products (metabolite, successor)

Dates

Modify: 2023-08-16

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